2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The presence of the 7-chloroquinoline moiety in its structure is particularly significant due to its well-documented pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps, starting with the preparation of the 7-chloroquinoline core. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by further modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Medicine: Potential anticancer properties, particularly against breast, colon, and cervical cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide involves its interaction with various molecular targets. The 7-chloroquinoline moiety is known to interfere with the heme detoxification pathway in malaria parasites, leading to their death . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anticancer properties.
Uniqueness
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide stands out due to its unique combination of the 7-chloroquinoline core with the sulfanyl and cyanocyclopropyl groups, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(15(21)20-16(9-18)5-6-16)22-14-4-7-19-13-8-11(17)2-3-12(13)14/h2-4,7-8,10H,5-6H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZPZKDGFCFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)SC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.